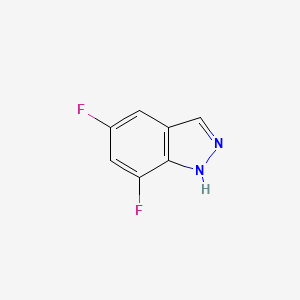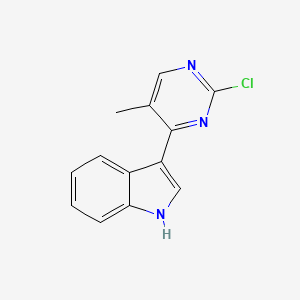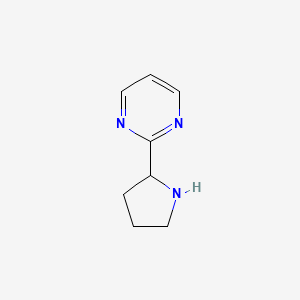
2-(Pyrrolidin-2-YL)pyrimidine
Overview
Description
“2-(Pyrrolidin-2-YL)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine moiety, which exhibits a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines .Scientific Research Applications
Synthesis Techniques
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : A method has been developed for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, demonstrating the versatility of this compound in chemical synthesis (Smolobochkin et al., 2019).
Synthesis of Pyrimidine and Purine Derivatives : The pyrrolidin-1-yl derivatives of pyrimidines and purines, incorporating phosphonomethoxy groups as phosphate mimics, were prepared, showing the compound's role in nucleotide analogue synthesis (Harnden et al., 1992).
Application in Technology
- Use in Organic Light-Emitting Diodes (OLEDs) : Research on synthesizing a new class of heteroleptic Ir(III) metal complexes with pyrimidine chelates demonstrated potential applications in OLED technology for achieving high-performance sky-blue and white-emitting OLEDs (Chang et al., 2013).
Biological Applications
Plant Growth Stimulation : Derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have shown a pronounced effect in stimulating plant growth, indicating its potential use in agricultural applications (Pivazyan et al., 2019).
RNA Structure Monitoring : Pyrrolo-C, a derivative of pyrrolidin-2-ylpyrimidine, has been used as a fluorescent probe for monitoring RNA secondary structure formation, highlighting its significance in molecular biology and biochemistry (Tinsley & Walter, 2006).
Pharmaceutical Research
Anti-Fibrosis Activity : Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities, suggesting their potential as novel anti-fibrotic drugs (Gu et al., 2020).
Cholinesterase and Aβ-Aggregation Inhibition : A class of 2,4-disubstituted pyrimidines has been evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, suggesting their potential in Alzheimer's disease treatment (Mohamed et al., 2011).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to show nanomolar activity against ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, some compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen .
Safety and Hazards
The safety data sheet for a similar compound, “2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Pyrrolidin-2-YL)pyrimidine are largely determined by the pyrrolidine ring. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule
Cellular Effects
These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to interact with enantioselective proteins, leading to different biological profiles of drug candidates
properties
IUPAC Name |
2-pyrrolidin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGTTPYUUGGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)
![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)
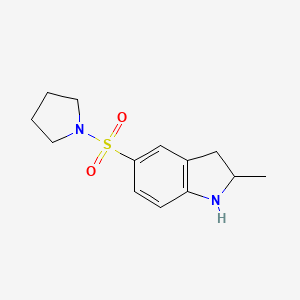

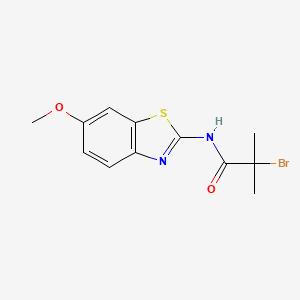
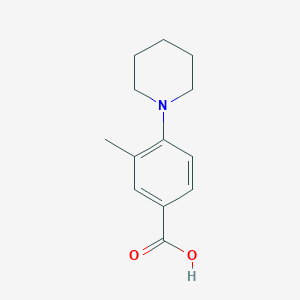
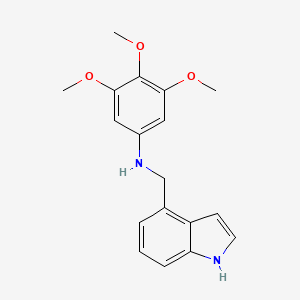

![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)
